molecular formula C13H11NO3 B1628059 (3-Nitro[1,1'-biphenyl]-2-yl)methanol CAS No. 107622-50-4

(3-Nitro[1,1'-biphenyl]-2-yl)methanol

Cat. No. B1628059
CAS RN: 107622-50-4
M. Wt: 229.23 g/mol
InChI Key: YRILKGJFCYURBK-UHFFFAOYSA-N
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Description

(3-Nitro[1,1'-biphenyl]-2-yl)methanol, also known as NBPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3-Nitro[1,1'-biphenyl]-2-yl)methanol as an anticancer agent is not fully understood. However, it is believed that (3-Nitro[1,1'-biphenyl]-2-yl)methanol inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. (3-Nitro[1,1'-biphenyl]-2-yl)methanol may also inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
(3-Nitro[1,1'-biphenyl]-2-yl)methanol has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that (3-Nitro[1,1'-biphenyl]-2-yl)methanol inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. (3-Nitro[1,1'-biphenyl]-2-yl)methanol has also been shown to have antioxidant properties, which may protect cells from oxidative damage. In vivo studies have shown that (3-Nitro[1,1'-biphenyl]-2-yl)methanol has low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

(3-Nitro[1,1'-biphenyl]-2-yl)methanol has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, (3-Nitro[1,1'-biphenyl]-2-yl)methanol is relatively expensive and requires specialized equipment and expertise for its synthesis and handling. Additionally, (3-Nitro[1,1'-biphenyl]-2-yl)methanol may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of (3-Nitro[1,1'-biphenyl]-2-yl)methanol. One potential direction is the development of novel materials based on (3-Nitro[1,1'-biphenyl]-2-yl)methanol for applications in electronics, optics, and energy storage. Another potential direction is the investigation of (3-Nitro[1,1'-biphenyl]-2-yl)methanol as a chiral auxiliary for the synthesis of enantiopure compounds. Finally, further studies are needed to elucidate the mechanism of action of (3-Nitro[1,1'-biphenyl]-2-yl)methanol as an anticancer agent and to explore its potential as a therapeutic agent for cancer treatment.
Conclusion
In conclusion, (3-Nitro[1,1'-biphenyl]-2-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of (3-Nitro[1,1'-biphenyl]-2-yl)methanol in various fields and to explore its potential as a therapeutic agent for cancer treatment.

Scientific Research Applications

(3-Nitro[1,1'-biphenyl]-2-yl)methanol has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and pharmacology. In materials science, (3-Nitro[1,1'-biphenyl]-2-yl)methanol has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, (3-Nitro[1,1'-biphenyl]-2-yl)methanol has been used as a chiral auxiliary for the synthesis of enantiopure compounds. In pharmacology, (3-Nitro[1,1'-biphenyl]-2-yl)methanol has been investigated for its potential as an anticancer agent.

properties

IUPAC Name

(2-nitro-6-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-12-11(10-5-2-1-3-6-10)7-4-8-13(12)14(16)17/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRILKGJFCYURBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558830
Record name (3-Nitro[1,1'-biphenyl]-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Nitro[1,1'-biphenyl]-2-yl)methanol

CAS RN

107622-50-4
Record name (3-Nitro[1,1'-biphenyl]-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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